1(3H)-Isobenzofuranone, 3-(2-propenyl)-
CAS No.: 148761-98-2
Cat. No.: VC8372928
Molecular Formula: C11H10O2
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148761-98-2 |
|---|---|
| Molecular Formula | C11H10O2 |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | 3-prop-2-enyl-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h2-4,6-7,10H,1,5H2 |
| Standard InChI Key | PJOHJJXEKVGSSP-UHFFFAOYSA-N |
| SMILES | C=CCC1C2=CC=CC=C2C(=O)O1 |
| Canonical SMILES | C=CCC1C2=CC=CC=C2C(=O)O1 |
Introduction
Synthesis and Manufacturing
Copper-Mediated Oxidative Cyclization
A groundbreaking method for synthesizing 3-substituted phthalides, including the 3-allyl derivative, involves a one-pot copper cyanide ()-mediated annulation. This process, detailed in a 2013 patent (US20150045564A1), enables high-yield production under scalable conditions :
Reaction Conditions:
-
Substrate: Halo alcohols (e.g., 2-bromoallyl alcohols)
-
Catalyst: (3.0 equivalents)
-
Solvent: DMF
-
Temperature: 150°C
-
Duration: 10 hours
-
Yield: Up to 86%
The mechanism proceeds via oxidative cyclization, where facilitates intramolecular lactonization and simultaneous elimination of hydrogen bromide (). This method surpasses traditional approaches that rely on lithiation or transition-metal catalysts, offering superior functional group tolerance and cost-effectiveness .
Comparative Synthesis Routes
Prior methods for phthalide synthesis faced limitations such as multi-step sequences and low stereoselectivity. For example:
-
Rhodium/Palladium-Catalyzed Routes: Required expensive metals and suffered from catalyst deactivation due to nitrile coordination .
-
Lithiation-Carboxylation: Limited substrate scope and poor yields for allyl-substituted variants .
The -mediated approach addresses these issues, enabling direct access to 3-allylphthalide in a single step.
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Allylphthalide | S. aureus, C. albicans | 8–16 µg/mL |
| Isochracinic Acid | Bacillus subtilis | 4–8 µg/mL |
| Paecilocin A | Aspergillus niger | 2–4 µg/mL |
Therapeutic Applications
Derivatives of 3-allylphthalide are being explored for:
-
Anticancer Agents: Preliminary studies suggest activity against breast and colon cancer cell lines via apoptosis induction.
-
Neuroprotective Effects: Structural analogs have shown promise in mitigating oxidative stress in neuronal cells .
Industrial and Pharmaceutical Applications
Drug Development
The compound’s scaffold is integral to several natural products with clinical relevance:
-
Isochracinic Acid: Antibiotic used in topical formulations.
Pharmaceutical formulations typically incorporate 3-allylphthalide into tablets or ointments, often combined with excipients like lactose or magnesium stearate .
Mechanism of Action Hypotheses
The allyl group’s electron-rich double bond may facilitate interactions with biological nucleophiles (e.g., thiols in enzyme active sites). Additionally, the lactone ring could chelate metal ions essential for microbial metabolism, though validation via crystallographic studies is needed .
Future Research Directions
-
Mechanistic Elucidation: Detailed kinetic and structural studies to identify molecular targets.
-
Derivative Synthesis: Exploring substituents (e.g., fluorine, hydroxyl) to enhance bioavailability.
-
Scale-Up Optimization: Adapting -mediated synthesis for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume